molecular formula C20H28N2O3 B7133952 N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide

N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide

Cat. No.: B7133952
M. Wt: 344.4 g/mol
InChI Key: LDRLDOPCOWQVRG-UHFFFAOYSA-N
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Description

N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide is a complex organic compound that features a piperidine ring, a phenylmethoxy group, and a cyclobutane carboxamide moiety

Properties

IUPAC Name

N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19(22-11-5-2-6-12-22)9-10-21-20(24)17-13-18(14-17)25-15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRLDOPCOWQVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNC(=O)C2CC(C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates such as 3-oxo-3-(piperidin-1-yl)propanenitrile. This intermediate can be synthesized by reacting piperidine with cyanoacetic acid under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving piperidine and cyclobutane derivatives.

    Medicine: This compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It might be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may play a crucial role in binding to these targets, while the cyclobutane carboxamide moiety could influence the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide is unique due to its combination of a piperidine ring, a phenylmethoxy group, and a cyclobutane carboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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